molecular formula C9H7ClF2O B12447847 3-(3-Chloro-2,6-difluorophenyl)propanal

3-(3-Chloro-2,6-difluorophenyl)propanal

Cat. No.: B12447847
M. Wt: 204.60 g/mol
InChI Key: PLQKQHKSFJOSHB-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,6-difluorophenyl)propanal is an organic compound with the molecular formula C9H7ClF2O. It is a clear, pale liquid known for its unique blend of reactivity and selectivity, making it an invaluable tool for demanding chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)propanal typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,6-difluorophenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-2,6-difluorophenyl)propanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2,6-difluorophenyl)propanal is unique due to its specific structural features, which confer distinct reactivity and selectivity. The presence of both chlorine and fluorine atoms on the aromatic ring enhances its electrophilic nature, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)propanal

InChI

InChI=1S/C9H7ClF2O/c10-7-3-4-8(11)6(9(7)12)2-1-5-13/h3-5H,1-2H2

InChI Key

PLQKQHKSFJOSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCC=O)F)Cl

Origin of Product

United States

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